molecular formula C13H15NO2 B1308632 (7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid CAS No. 383131-65-5

(7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid

Cat. No.: B1308632
CAS No.: 383131-65-5
M. Wt: 217.26 g/mol
InChI Key: QHQSZOISNDIQJT-UHFFFAOYSA-N
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Description

(7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid is a derivative of indole, a heterocyclic aromatic organic compound Indole derivatives are known for their wide range of biological activities and are found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid can be achieved through various methods. One common approach involves the Fischer indole synthesis, which is a well-established method for constructing indole rings. This method typically involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole core .

Another method involves the use of palladium-catalyzed reactions, such as the Larock indole synthesis, which allows for the formation of highly functionalized indole derivatives . This method can be combined with other reactions, such as Buchwald–Hartwig amination and C–H activation, to introduce additional functional groups onto the indole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis or other catalytic processes that offer high yields and efficiency. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form oxindoles or other oxygen-containing derivatives.

    Reduction: Reduction of the indole ring can lead to the formation of indolines or other reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

    Substitution: Electrophilic substitution reactions often require acidic conditions and reagents such as halogens or nitro compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxindoles, while reduction can produce indolines. Substitution reactions can introduce various functional groups onto the indole ring, leading to a wide range of derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid is unique due to its specific substitution pattern on the indole ring, which can confer distinct biological activities and chemical reactivity compared to other indole derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

2-(7-ethyl-2-methyl-1H-indol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-3-9-5-4-6-10-11(7-12(15)16)8(2)14-13(9)10/h4-6,14H,3,7H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHQSZOISNDIQJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C(=C(N2)C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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